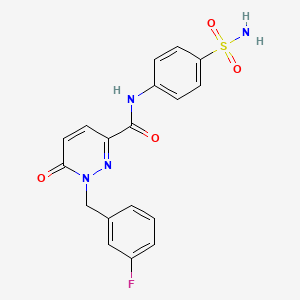

N-(6,7-二氢-5H-环戊二嘧啶-4-基)-3-甲氧基-2-萘甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, and the sequence of reactions .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reactions .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical activity, and reactivity .科学研究应用

微管靶向和抗肿瘤活性的影响

Xiang 等人 (2020) 的一项研究探索了甲氧基萘基取代的环戊 [d] 嘧啶化合物,揭示了 3-D 构象对其抗增殖和微管解聚活性的影响。值得注意的是,一种化合物对多种癌细胞系表现出显着的体外效力,在神经胶质瘤异种移植模型中优于对照替莫唑胺。这使其成为癌症治疗的有希望的临床前候选药物,强调了构象分析在微管靶向剂开发中的重要性 (Xiang 等人,2020)。

杂环化合物的合成

Osyanin 等人 (2014) 强调了萘并苯并吡喃嘧啶的药学相关性,包括它们的抗菌和杀真菌活性。提出了一种新的 1,5-二氢-2H-色烯并 [2,3-d] 嘧啶-2,4(3H)-二酮的合成方法,展示了此类化合物在药用化学领域的用途广泛性和潜在治疗应用 (Osyanin 等人,2014)。

双重胆碱酯酶和 Aβ 聚集抑制

Mohamed 等人 (2011) 设计并合成了一系列 2-取代的 N-(萘-1-基甲基) 嘧啶-4-胺,并评估它们作为双重胆碱酯酶和淀粉样蛋白-β (Aβ) 聚集抑制剂。这项工作阐明了嘧啶衍生物在解决阿尔茨海默病中多种病理途径中的潜力,强调了靶向分子设计在神经退行性疾病研究中的重要性 (Mohamed 等人,2011)。

抗菌应用

El-Agrody 等人 (2000) 合成了萘 [1',2':5,6] 并吡喃 [2,3-d] 嘧啶,并研究了它们的抗菌活性。这项研究有助于持续寻找新的抗菌剂,展示了嘧啶衍生物对耐药菌株的治疗潜力 (El-Agrody 等人,2000)。

作用机制

Target of Action

Similar compounds, such as cyclopenta[b]pyridine derivatives, have been found to exhibit a wide spectrum of biological activity, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase fgfr1 .

Mode of Action

It’s known that similar compounds interact with their targets to exert their effects . For example, compounds with hypoglycemic activity may interact with insulin receptors or glucose transporters, while calcium channel antagonists inhibit the flow of calcium ions into cells, and protein kinase inhibitors prevent the phosphorylation of proteins .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that the compound may affect pathways related to glucose metabolism, calcium signaling, and protein phosphorylation .

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound may have potential effects such as lowering blood glucose levels, inhibiting calcium ion flow into cells, and preventing protein phosphorylation .

安全和危害

未来方向

属性

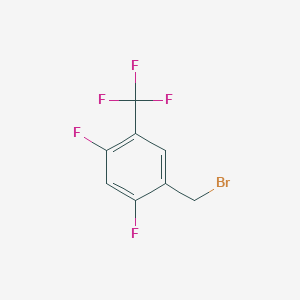

IUPAC Name |

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-methoxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-24-17-10-13-6-3-2-5-12(13)9-15(17)19(23)22-18-14-7-4-8-16(14)20-11-21-18/h2-3,5-6,9-11H,4,7-8H2,1H3,(H,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYIHVGSOFTLFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC=NC4=C3CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-methoxy-2-naphthamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-((4-bromophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2814373.png)

![2-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2814374.png)

![Dimethyl[4-(1-propylbenzimidazol-2-yl)phenyl]amine](/img/structure/B2814375.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B2814381.png)

![8-[(2-hydroxyethyl)amino]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2814383.png)

![2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid](/img/structure/B2814385.png)

![N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2814389.png)

![1-[7-(3,4-Dimethylbenzoyl)[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxamide](/img/structure/B2814390.png)